molecular formula C10H13BrClN B3325549 Isoquinoline,7-bromo-1,2,3,4-tetrahydro-6-methyl-,hydrochloride CAS No. 215798-22-4

Isoquinoline,7-bromo-1,2,3,4-tetrahydro-6-methyl-,hydrochloride

Cat. No. B3325549
M. Wt: 262.57 g/mol
InChI Key: ZTZSGAVWDYOJGY-UHFFFAOYSA-N
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Description

“Isoquinoline,7-bromo-1,2,3,4-tetrahydro-6-methyl-,hydrochloride” is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular formula of the compound is C9H10BrN . The structure can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound is part of a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .


Physical And Chemical Properties Analysis

The compound is a solid and insoluble in water . Its molecular weight is 212.09 g/mol . The compound has a melting point of 32-35°C and a predicted boiling point of 282.9±40.0 °C .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Future Directions

The development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry . The pharmacological relevance of 1,2,3,4-tetrahydroquinolines has garnered a lot of attention in the scientific community .

properties

IUPAC Name

7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-8-2-3-12-6-9(8)5-10(7)11;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZSGAVWDYOJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNCC2)C=C1Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

215798-22-4
Record name Isoquinoline, 7-bromo-1,2,3,4-tetrahydro-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215798-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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